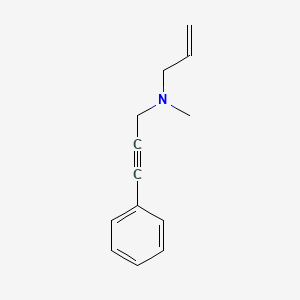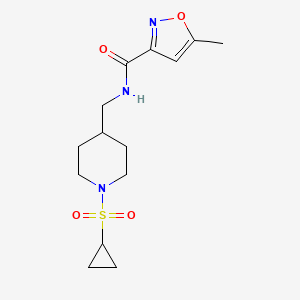
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
Análisis Bioquímico
Biochemical Properties
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine has been found to undergo intramolecular cyclization under mild conditions, leading to potentially biologically active products . The presence of a phenyl substituent in the 3-position of the allyl fragment increases the electrophilicity of the dienophile moiety, favoring nucleophilic addition of the diene fragment .
Molecular Mechanism
The molecular mechanism of this compound involves a radical ipso-cyclization pathway . This process is regioselective and occurs under very mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine typically involves the alkylation of 3-phenylprop-2-yn-1-amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are commonly used.
Major Products Formed
Oxidation: Formation of phenylpropiolic acid derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine involves its interaction with various molecular targets. The compound’s alkyne and alkene groups allow it to participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropargylamine: Similar structure but lacks the prop-2-en-1-yl group.
Cinnamylamine: Contains the prop-2-en-1-yl group but lacks the alkyne functionality.
Uniqueness
Methyl(3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)amine is unique due to the presence of both alkyne and alkene groups, which provide it with versatile reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
N-methyl-3-phenyl-N-prop-2-enylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-11-14(2)12-7-10-13-8-5-4-6-9-13/h3-6,8-9H,1,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWWBHBLYPYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)CC#CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)
![2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine](/img/structure/B2638719.png)
![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)
![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)



![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2638727.png)
![N-(2,5-dimethylphenyl)-2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2638729.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]ethanediamide](/img/structure/B2638731.png)
